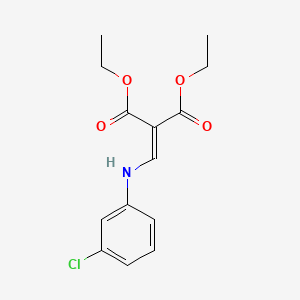

Diethyl ((m-chloroanilino)methylene)malonate

Description

The exact mass of the compound Diethyl ((m-chloroanilino)methylene)malonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl ((m-chloroanilino)methylene)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl ((m-chloroanilino)methylene)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-[(3-chloroanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRVACYIWCWMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187711 | |

| Record name | Diethyl ((m-chloroanilino)methylene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3412-99-5 | |

| Record name | 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3412-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ((m-chloroanilino)methylene)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003412995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3412-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl ((m-chloroanilino)methylene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(m-chloroanilino)methylene]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT5HT3L4XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl ((m-chloroanilino)methylene)malonate synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of Diethyl ((m-chloroanilino)methylene)malonate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis mechanism for diethyl ((m-chloroanilino)methylene)malonate, a pivotal intermediate in the development of heterocyclic compounds such as quinolones.[1] The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction's core principles, the causality behind experimental choices, and a field-proven protocol. We will dissect the nucleophilic substitution reaction between m-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM), explore the influence of various reaction conditions, and present a detailed methodology for its synthesis and validation.

Introduction: Significance of Diethyl ((m-chloroanilino)methylene)malonate

Diethyl ((m-chloroanilino)methylene)malonate is a versatile organic compound widely utilized as a precursor in the synthesis of complex molecular architectures.[1][2][3] Its structure, featuring a malonate core functionalized with a meta-chlorinated anilino group, makes it an ideal starting material for constructing quinoline-based frameworks.[1][4] These frameworks are central to numerous pharmacologically active agents. The synthesis of this intermediate is a critical first step in the renowned Gould-Jacobs reaction, which ultimately leads to the formation of 4-hydroxyquinolines.[2][4] Understanding the nuances of its synthesis is paramount for optimizing yield, purity, and overall efficiency in the production of these valuable compounds.

The Core Synthesis Mechanism: A Stepwise Elucidation

The formation of diethyl ((m-chloroanilino)methylene)malonate is achieved through the condensation reaction of m-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM). This process is fundamentally a nucleophilic substitution on an activated vinyl ether, followed by an elimination step.

Reactants and Their Roles

-

m-Chloroaniline : Acts as the nucleophile. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack. The presence of the electron-withdrawing chloro-group at the meta position slightly deactivates the ring but has a less pronounced effect on the nucleophilicity of the amino group compared to an ortho or para substituent, allowing the reaction to proceed effectively.

-

Diethyl ethoxymethylenemalonate (DEEMM) : Serves as the electrophile. The carbon-carbon double bond is highly polarized and activated by two electron-withdrawing ethyl ester groups and an ethoxy group, making the β-carbon susceptible to nucleophilic attack.

Mechanistic Pathway

The reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Addition : The nitrogen atom of m-chloroaniline attacks the electron-deficient β-carbon of the double bond in DEEMM. This breaks the π-bond, and the electrons shift to the α-carbon, forming a transient, zwitterionic intermediate or a carbanion that is subsequently protonated.

-

Elimination of Ethanol : The intermediate is unstable and readily eliminates a molecule of ethanol. The nitrogen's lone pair assists in pushing out the ethoxy group, leading to the formation of a new carbon-nitrogen double bond (enamine) and the stable final product. The reaction is driven to completion by the formation of the highly conjugated and stable enamine system.[1]

This reaction is the first stage of the Gould-Jacobs reaction, which typically proceeds to a thermally induced intramolecular cyclization to form a quinolone ring system.[4]

Mechanistic Diagram

The following diagram illustrates the logical flow of the synthesis mechanism.

Caption: Synthesis mechanism workflow.

Causality Behind Experimental Choices

The selection of reaction parameters is critical for maximizing yield and purity. The trustworthiness of a protocol lies in understanding why specific conditions are chosen.

-

Temperature : The reaction is typically conducted at elevated temperatures, ranging from 70°C to 135°C.[1] This is necessary to overcome the activation energy for both the initial nucleophilic attack and the subsequent elimination of ethanol. Higher temperatures, such as those achieved during reflux in solvents like toluene, often drive the reaction to completion more quickly.[1] For instance, simple heating of aniline and DEEMM at 90°C can yield the desired product, which is then cyclized at a much higher temperature (240°C).[5]

-

Solvent : The choice of solvent can influence reaction rates and yields. Aprotic solvents like toluene or 1,2-dichloroethane are commonly used.[1] Toluene is often preferred for its high boiling point, which facilitates the thermal conditions required for the reaction and the removal of the ethanol byproduct via azeotropic distillation.

-

Catalysis : While the reaction can proceed thermally without a catalyst, the rate can be enhanced.

-

Acid Catalysis : Catalysts like p-toluenesulfonic acid can protonate the ethoxy group, making it a better leaving group and accelerating the elimination step.[1]

-

Base Catalysis : Amine bases, such as N,N-diisopropylethylamine, can facilitate the initial nucleophilic attack by deprotonating the aniline, although this is less common for this specific transformation.[1]

-

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the condensation of anilines with DEEMM.[1][4]

Materials and Equipment

-

Reagents : m-Chloroaniline, Diethyl ethoxymethylenemalonate (DEEMM), Toluene (anhydrous), Ethanol, Hexanes.

-

Equipment : Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Buchner funnel, and filtration apparatus.

Step-by-Step Procedure

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-chloroaniline (1.0 eq).

-

Reagent Addition : Add anhydrous toluene (approx. 5 mL per gram of aniline) to dissolve the starting material. Begin stirring and then add diethyl ethoxymethylenemalonate (1.05 eq) to the flask.

-

Reaction Execution : Heat the mixture to reflux (approximately 110-115°C) using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 4-8 hours. The elimination of ethanol occurs during this time.

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation and Purification : Cool the concentrated solution in an ice bath to induce crystallization. If an oil forms, attempt to scratch the flask to initiate solidification. Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol or a mixture of ethanol and hexanes to remove unreacted DEEMM and other impurities.

-

Drying : Dry the purified product under vacuum to obtain diethyl ((m-chloroanilino)methylene)malonate as a solid.

Data Presentation: Influence of Reaction Conditions

The yield of diethyl ((m-chloroanilino)methylene)malonate is highly dependent on the chosen experimental parameters. The following table summarizes various conditions reported in the literature and their typical outcomes.

| Catalyst/Solvent System | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Reference |

| Toluene (reflux) | ~111 | 48 - 60 | High (up to 90%) | [1] |

| 1,2-Dichloroethane / DIPEA | 100 | 6 | ~50% | [1] |

| Neat (No Solvent) | 90 | Not Specified | Good (Qualitative) | [5] |

Note: Yields can vary based on the scale of the reaction and the efficiency of the purification method. Discrepancies in reported yields often stem from these variations in catalysts, solvents, and purification techniques.[1]

Conclusion

The synthesis of diethyl ((m-chloroanilino)methylene)malonate via the condensation of m-chloroaniline and diethyl ethoxymethylenemalonate is a robust and fundamental reaction in organic chemistry. Its mechanism, an elegant example of nucleophilic addition-elimination, is well-understood. By carefully selecting the solvent, temperature, and catalytic conditions, researchers can reliably produce this key intermediate in high yield and purity, paving the way for the efficient synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

References

-

MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

-

Drugs Fut. (1983). CGS-8216 and CGS-9896. Retrieved from [Link]

-

MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl [(m-chloroanilino)methylene]malonate. Retrieved from [Link]

Sources

- 1. Diethyl ((m-chloroanilino)methylene)malonate | 3412-99-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGS-9896-药物合成数据库 [drugfuture.com]

A Comprehensive Technical Guide to Diethyl ((m-chloroanilino)methylene)malonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physicochemical properties, synthesis, spectral characteristics, and handling of Diethyl ((m-chloroanilino)methylene)malonate, a key intermediate in synthetic organic chemistry. The information herein is curated to empower researchers in leveraging this compound for novel molecular design and development.

Introduction: A Versatile Synthetic Building Block

Diethyl ((m-chloroanilino)methylene)malonate, with the CAS Number 3412-99-5, is a substituted enamine of significant interest in the synthesis of heterocyclic compounds, particularly quinolone and imidazoquinoline frameworks.[1] Its structural features, including the reactive methylene group and the chloro-substituted aniline moiety, make it a versatile precursor for a variety of chemical transformations. This guide will elucidate the fundamental properties and synthetic utility of this compound, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in experimental settings. The key properties of Diethyl ((m-chloroanilino)methylene)malonate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆ClNO₄ | [2][3] |

| Molecular Weight | 297.73 g/mol | [2][3] |

| IUPAC Name | diethyl 2-[(3-chloroanilino)methylidene]propanedioate | [2] |

| CAS Number | 3412-99-5 | [2] |

| Melting Point | 55-56 °C | [4] |

| Boiling Point | 20 °C at 0.01 Torr | [4] |

| Appearance | Not explicitly stated, likely a solid at room temperature given the melting point. | |

| Solubility | Not explicitly stated, but likely soluble in common organic solvents like ethanol, toluene, and dichloroethane based on its synthesis conditions. | |

| XLogP3 | 3.9 | [2] |

Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

The primary synthetic route to Diethyl ((m-chloroanilino)methylene)malonate is the condensation reaction between m-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM). This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol.

Reaction Mechanism and Causality

The choice of reactants is dictated by their inherent reactivity. Diethyl ethoxymethylenemalonate serves as an excellent electrophile due to the electron-withdrawing nature of the two ester groups, which polarize the double bond. The m-chloroaniline, while being a weaker nucleophile than aniline due to the electron-withdrawing chloro group, is still sufficiently reactive to initiate the condensation. The reaction is typically facilitated by heat, and in some cases, a catalyst can be employed to enhance the reaction rate. The elimination of ethanol is the driving force for the completion of the reaction.

Experimental Protocol

This protocol is a representative procedure based on established methodologies.

Materials:

-

m-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Toluene (or 1,2-dichloroethane)

-

p-Toluenesulfonic acid (optional, as catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of m-chloroaniline and diethyl ethoxymethylenemalonate.

-

Add a suitable solvent, such as toluene. The choice of solvent can influence reaction time and yield.

-

Optional: Add a catalytic amount of p-toluenesulfonic acid to acidify the medium and promote the reaction.

-

Heat the reaction mixture to reflux (typically between 70-135°C) and maintain for several hours (ranging from 6 to 60 hours depending on the solvent and catalyst used). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Diethyl ((m-chloroanilino)methylene)malonate.

Spectral Analysis

Spectral data is crucial for the structural elucidation and purity assessment of the synthesized compound.

¹H NMR Spectroscopy

-

Aromatic Protons: A multiplet in the range of δ 6.5-7.5 ppm corresponding to the four protons on the m-substituted benzene ring.

-

Vinylic/Iminic Proton: A singlet for the proton on the methylene bridge, likely in the region of δ 8.0-8.5 ppm, shifted downfield due to the influence of the adjacent nitrogen and carbonyl groups.

-

Ethyl Ester Protons: A quartet around δ 4.2 ppm for the two methylene groups (-OCH₂CH₃) and a triplet around δ 1.3 ppm for the two methyl groups (-OCH₂CH₃).

¹³C NMR Spectroscopy

A representative ¹³C NMR spectrum would display signals corresponding to:

-

Carbonyl Carbons: Two signals for the ester carbonyl groups in the downfield region.

-

Aromatic Carbons: Six signals for the carbons of the benzene ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Olefinic/Iminic Carbons: Two signals for the carbons of the C=C double bond.

-

Ethyl Ester Carbons: Signals for the methylene and methyl carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands would include:

-

N-H Stretch: A peak around 3200-3400 cm⁻¹, which may be broad.

-

C=O Stretch (Ester): A strong absorption band in the region of 1700-1750 cm⁻¹.

-

C=C and C=N Stretch: Absorptions in the 1600-1650 cm⁻¹ region.

-

C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For Diethyl ((m-chloroanilino)methylene)malonate, the molecular ion peak [M]⁺ would be expected at m/z 297. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺ peak. Fragmentation patterns of similar diethyl malonate derivatives often show a significant loss of the diethyl malonate moiety.[5]

Structural Insights from an Analog

While the crystal structure of Diethyl ((m-chloroanilino)methylene)malonate has not been reported, the crystal structure of a closely related analog, Diethyl 2-((4-bromoanilino)methylidene)malonate, provides valuable insights.[6] The molecule is nearly planar, and an intramolecular N-H···O hydrogen bond forms a stable six-membered ring.[6] This suggests that the title compound likely adopts a similar planar conformation stabilized by an intramolecular hydrogen bond.

Caption: Structural inference from a crystalline analog.

Safety and Handling

As a laboratory chemical, Diethyl ((m-chloroanilino)methylene)malonate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not found, general safe handling practices for organic chemicals should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

Diethyl ((m-chloroanilino)methylene)malonate is a valuable and versatile intermediate in organic synthesis. Its well-defined physicochemical properties and straightforward synthesis make it an accessible building block for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). Diethyl [(m-chloroanilino)methylene]malonate. Retrieved January 21, 2026, from [Link]

-

GSRS. (n.d.). DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved January 21, 2026, from [Link]

- Gaonkar, S. L., Mahendra, M., Nanjunda Swamy, S., & Shetty, N. S. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22.

-

Sciencemadness Discussion Board. (2010, January 25). Preparation of Diethyl Malonate. Retrieved January 21, 2026, from [Link]

- MDPI. (n.d.).

- PMC. (n.d.). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online.

- Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

-

Veeprho. (n.d.). Diethyl 2-(((3-chlorophenyl)(nitroso) amino)methylene)malonate. Retrieved January 21, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 21, 2026, from [Link]

-

YouTube. (2022, April 1). Synthesis of Diethyl malonate (Malonic ester). Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Diethyl diethylmalonate. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Diethyl malonate. Retrieved January 21, 2026, from [Link]

Sources

- 1. Diethyl ((m-chloroanilino)methylene)malonate | 3412-99-5 | Benchchem [benchchem.com]

- 2. Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 6. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate (CAS 3412-99-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the characterization of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate, a malonate derivative with significant potential in organic synthesis and as a scaffold for biologically active molecules. This document delves into the fundamental physicochemical properties, detailed synthesis protocols, and advanced analytical characterization techniques for this compound. Furthermore, it explores its current and potential applications, particularly in the context of medicinal chemistry and drug development, with a focus on its role as a versatile chemical intermediate.

Introduction and Chemical Identity

It is crucial to establish the precise chemical identity associated with CAS number 3412-99-5. This identifier corresponds to 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate , also known by its synonym, Diethyl ((m-chloroanilino)methylene)malonate.[1][2][3] This compound is a complex organic molecule featuring a diethyl ester group and a substituted phenyl ring.[1] The structure contains a methylene bridge connecting the amino group to the propanedioate moiety, which suggests potential reactivity due to the presence of both ester and amine functionalities.[1] The 3-chlorophenyl substituent introduces specific electronic properties that can influence its reactivity and interactions with other molecules.[1]

This compound is a key intermediate in various organic syntheses, including the preparation of heterocyclic frameworks like quinolones and imidazoquinolines.[4] Its derivatives have shown promise in biological screenings, exhibiting potential antifungal and anticancer activities.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate is essential for its handling, application in synthesis, and analytical characterization.

| Property | Value | Source |

| CAS Number | 3412-99-5 | [4] |

| Molecular Formula | C₁₄H₁₆ClNO₄ | [1] |

| Molecular Weight | 297.73 g/mol | [4] |

| IUPAC Name | 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate | [1] |

| Synonyms | Diethyl ((m-chloroanilino)methylene)malonate, Malonic acid, [(m-chloroanilino)methylene]-, diethyl ester | [1] |

| Appearance | Colorless solid | [5] |

| Melting Point | 41-44 °C | [5] |

| InChI Key | BPRVACYIWCWMTJ-UHFFFAOYSA-N | [4] |

Synthesis and Mechanism

The synthesis of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate is typically achieved through the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM).[4] This reaction is a variation of the Gould-Jacobs reaction, a cornerstone in the synthesis of quinoline derivatives.

Reaction Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the amino group of m-chloroaniline attacks the electrophilic carbon of the methylene group in DEEMM, followed by the elimination of ethanol.

Caption: Synthesis of the target compound via nucleophilic substitution.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound and provides a robust starting point for laboratory-scale preparation.[5]

Materials:

-

m-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Ethanol (EtOH)

-

Ethyl Acetate (EA)

-

Hexane (H)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-chloroaniline (5 mmol) in 15 ml of ethanol.

-

In a separate flask, dissolve diethyl ethoxymethylenemalonate (5 mmol) in 20 ml of ethanol.

-

Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reflux the reaction mixture with regular stirring for 2 hours.

-

After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:1) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield the pure product as a colorless solid.

Analytical Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate, ensuring its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the target compound.

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals corresponding to the protons on the 3-chlorophenyl ring are expected in the aromatic region (typically δ 7.0-7.5 ppm).

-

Methylene and Amine Protons: The proton of the C-H group adjacent to the nitrogen and the N-H proton will likely appear as multiplets or broad singlets.

-

Ethyl Ester Protons: The ethyl groups will exhibit a characteristic quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

A reported ¹H NMR spectrum for a similar compound provides the following assignments: δ 7.33—7.28 (m, 1H), 7.15—7.11 (m, 2H), 7.03—7.00 (m, 1H), 4.32 (q, 2H, J = 7.2 Hz, OCH₂), 4.26 (q, 2H, J = 7.1 Hz, OCH₂), 1.39 (t, 3H, J = 7.1 Hz, CH₃), 1.35 (t, 3H, J = 7.1 Hz, CH₃).[5]

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: The ester carbonyl carbons will resonate downfield (typically δ 160-175 ppm).

-

Aromatic Carbons: The carbons of the 3-chlorophenyl ring will appear in the aromatic region (δ 110-140 ppm).

-

Methylene and Ethyl Carbons: The carbons of the methylene bridge and the ethyl ester groups will have characteristic shifts in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine N-H bond.

-

C=O Stretch: Strong absorption bands around 1700-1750 cm⁻¹ due to the ester carbonyl groups.[4]

-

C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic C=C bonds and the C=N bond of the imine tautomer.[4]

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region from the ester C-O bonds.

-

C-Cl Stretch: A peak in the fingerprint region (below 800 cm⁻¹) indicating the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (297.73 g/mol ).

-

Loss of Ethoxy Group (-OCH₂CH₃): A fragment corresponding to the loss of an ethoxy radical.

-

Loss of Diethyl Malonate Moiety: A significant fragmentation pathway for similar molecules is the loss of the diethyl malonate group.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate and for its quantification. A reverse-phase HPLC method is suitable for this compound.[7]

General Protocol:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (MeCN) and water.[7] Phosphoric acid or formic acid can be added to improve peak shape.[7] For mass spectrometry-compatible methods, formic acid is preferred.[7]

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Caption: A typical workflow for the HPLC analysis of the target compound.

Biological Activity and Applications in Drug Development

While 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate is primarily utilized as a chemical intermediate, its structural motifs are present in various biologically active compounds.

Antifungal Activity

Derivatives of diethyl 2-((arylamino)methylene)malonates have been investigated for their antifungal properties.[8] Specifically, these compounds have shown inhibitory activity against the plant pathogen Fusarium oxysporum.[8] One study reported that while some derivatives exhibited potent antifungal effects, the para-chloro substituted analog of the target compound was less active, suggesting that the position of the chloro substituent on the aromatic ring is crucial for bioactivity.[8]

Precursor for Bioactive Molecules

The true value of 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate in drug development lies in its role as a versatile precursor. It is a key starting material in the synthesis of quinolin-4-ones, a class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[9] The Gould-Jacobs reaction, which utilizes this type of malonate derivative, is a classical and important method for constructing the quinolin-4-one backbone.[9]

Furthermore, this compound can be used in malonic ester synthesis to produce a variety of substituted carboxylic acids, which are themselves important intermediates in the pharmaceutical industry.[4] It is also employed in the one-pot synthesis of amides.[4]

Conclusion

1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate (CAS 3412-99-5) is a well-defined chemical entity with significant utility in organic synthesis. This guide has provided a detailed framework for its characterization, from its fundamental properties to its synthesis and analysis. For researchers and drug development professionals, this compound represents a valuable building block for the creation of novel therapeutic agents, particularly in the synthesis of quinolone-based and other heterocyclic compounds. A thorough understanding of its characterization is paramount for its effective application in these endeavors.

References

- Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. Google Patents.

- Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives. Google Patents.

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism (Electronic Supplementary Information). The Royal Society of Chemistry. Available at: [Link]

-

Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Acta Chimica Slovaca. Available at: [Link]

-

Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Organic Syntheses Procedure. Available at: [Link]

-

DIETHYL tert-BUTYLMALONATE. Organic Syntheses Procedure. Available at: [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available at: [Link]

-

Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808. PubChem. Available at: [Link]

-

Diethyl ((m-chloroanilino)methylene)malonate. SIELC Technologies. Available at: [Link]

-

1,3-Diethyl 2-[(phenylmethylene)amino]propanedioate | C14H17NO4 | CID. PubChem. Available at: [Link]

-

Diethyl methylmalonate | C8H14O4 | CID 11857. PubChem. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]

-

DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE. gsrs. Available at: [Link]

-

Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. PMC - NIH. Available at: [Link]

-

Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. PubMed. Available at: [Link]

-

(PDF) Synthesis and Characterization of Novel 1,3,5-Thiadiazine Derivatives Integrated with Quinoline Moiety as Potent Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Available at: [Link]

-

Diethyl 2-(((3-chlorophenyl)(nitroso) amino)methylene)malonate. Veeprho. Available at: [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available at: [Link]

-

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. Available at: [Link]

Sources

- 1. CAS 3412-99-5: 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methy… [cymitquimica.com]

- 2. Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 6. mdpi.com [mdpi.com]

- 7. Diethyl ((m-chloroanilino)methylene)malonate | SIELC Technologies [sielc.com]

- 8. mdpi.com [mdpi.com]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic Equilibrium: An In-depth Technical Guide to Keto-Enol Tautomerism in Substituted Malonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, holds particular significance in the realm of substituted malonates. These compounds, pivotal in synthetic chemistry and drug development, exist as an equilibrium mixture of keto and enol forms, the ratio of which is exquisitely sensitive to their molecular architecture and environment. Understanding and controlling this equilibrium is paramount for predicting reactivity, designing novel molecular scaffolds, and optimizing drug efficacy. This guide provides a comprehensive exploration of the core principles governing keto-enol tautomerism in substituted malonates, offering field-proven insights into the causative factors that influence this dynamic interplay. We delve into the electronic and steric effects of substituents, the profound impact of the solvent environment, and the thermodynamic underpinnings of the equilibrium. Detailed, self-validating experimental protocols for the synthesis of substituted malonates and their characterization by Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, complete with causality-driven explanations for experimental choices. This technical guide is intended to serve as an authoritative resource for researchers, enabling a deeper understanding and more precise manipulation of keto-enol tautomerism in this critical class of molecules.

The Fundamental Principles of Keto-Enol Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in two or more interconvertible forms, the keto and enol tautomers.[1][2] The keto form contains a carbonyl group, while the enol form is characterized by a hydroxyl group attached to a carbon-carbon double bond.[2] In most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]

However, in β-dicarbonyl compounds such as substituted malonates, the enol form can be significantly stabilized, leading to a more balanced equilibrium. This stabilization arises from two key factors:

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system.

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[3]

The interplay of these factors dictates the position of the keto-enol equilibrium, which can be further modulated by the nature of the substituents on the malonate backbone.

Influential Factors on the Keto-Enol Equilibrium in Substituted Malonates

The delicate balance between the keto and enol forms of substituted malonates is governed by a confluence of electronic, steric, and environmental factors. A thorough understanding of these influences is critical for predicting and controlling the tautomeric composition.

Substituent Effects: A Dance of Electronics and Sterics

The nature of the substituent at the α-carbon of the malonate ester plays a pivotal role in determining the keto-enol ratio.

-

Electronic Effects: Electron-withdrawing groups (EWGs) at the α-position increase the acidity of the α-proton, thereby facilitating its removal and favoring the formation of the enolate intermediate, which is a precursor to both tautomers. Furthermore, EWGs can stabilize the resulting enol form through resonance or inductive effects. Conversely, electron-donating groups (EDGs) tend to destabilize the enolate and can favor the keto form. For aryl-substituted malonates, the electronic nature of substituents on the aromatic ring can also influence the equilibrium through the π-system.

-

Steric Effects: The steric bulk of the α-substituent can significantly impact the stability of the planar enol form. Large, bulky substituents can introduce steric strain, destabilizing the enol and shifting the equilibrium towards the less sterically hindered keto form. This effect is particularly pronounced when there is a large group on the α-carbon, which can disrupt the planarity required for optimal conjugation and intramolecular hydrogen bonding in the enol.[4]

The Solvent's Decisive Role

The polarity of the solvent has a profound effect on the keto-enol equilibrium.

-

Polar Protic Solvents: Solvents like water and alcohols can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it. They can also disrupt the intramolecular hydrogen bond that stabilizes the enol form, leading to a shift in the equilibrium towards the keto form.[3]

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective hydrogen bond acceptors and can stabilize the enol tautomer.[5]

-

Nonpolar Solvents: In nonpolar solvents like hexane and carbon tetrachloride, the intramolecularly hydrogen-bonded enol form is often favored, as it is less polar than the keto form and the solvent does not compete for hydrogen bonding.[3][4]

Temperature's Influence on Equilibrium

Temperature can also shift the keto-enol equilibrium. Since the enol form is stabilized by an intramolecular hydrogen bond, increasing the temperature can provide the energy needed to break this bond, leading to a decrease in the proportion of the enol tautomer.[1] The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), for the tautomerization can be determined by studying the equilibrium constant at different temperatures.

Synthesis and Characterization of Substituted Malonates

The ability to synthesize and accurately characterize substituted malonates is fundamental to studying their tautomeric behavior.

General Synthesis of α-Substituted Diethyl Malonates

A common and effective method for the synthesis of α-substituted diethyl malonates involves the alkylation of diethyl malonate.[6]

Experimental Protocol:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. The ethoxide acts as a strong base to deprotonate the α-carbon of diethyl malonate.

-

Enolate Formation: Slowly add diethyl malonate to the stirred sodium ethoxide solution. The reaction is exothermic and results in the formation of the sodium salt of the diethyl malonate enolate.

-

Alkylation: To the enolate solution, add the desired alkyl halide (e.g., alkyl bromide or iodide) dropwise. The enolate acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the α-substituted diethyl malonate.

-

Workup: After the reaction is complete, the mixture is typically neutralized with a dilute acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield the pure α-substituted diethyl malonate.

dot graph TD { A[Diethyl Malonate] -- NaOEt/EtOH --> B{Enolate}; B -- R-X --> C[α-Substituted Diethyl Malonate]; } caption:"General workflow for the synthesis of α-substituted diethyl malonates."

Characterization by NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful, non-destructive techniques for the qualitative and quantitative analysis of keto-enol tautomerism.[7] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7]

¹H NMR Spectroscopy:

-

Keto Form: The α-proton of the keto tautomer typically appears as a singlet or multiplet in the range of 3.0-4.0 ppm. The methylene protons of the ethyl groups give a quartet, and the methyl protons a triplet.

-

Enol Form: The enolic hydroxyl proton is highly deshielded due to the intramolecular hydrogen bond and appears as a broad singlet at a downfield chemical shift, often between 12 and 16 ppm. The vinylic proton of the C=C double bond typically resonates around 5.0-6.0 ppm. The signals for the ethyl groups will also be present, often with slightly different chemical shifts compared to the keto form.

¹³C NMR Spectroscopy:

-

Keto Form: The carbonyl carbons of the keto form are typically observed in the range of 190-210 ppm. The α-carbon appears around 50-60 ppm.

-

Enol Form: The enolic carbon attached to the hydroxyl group (C-OH) is shielded and appears around 160-175 ppm, while the other carbon of the double bond resonates further upfield. The carbonyl carbon of the conjugated ester group is also observed.

Quantitative Analysis Protocol:

-

Sample Preparation: Prepare a solution of the substituted malonate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) of known concentration.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Signal Integration: Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the α-proton) and a well-resolved signal for the enol form (e.g., the vinylic proton).

-

Calculation of Equilibrium Constant (K_eq): The equilibrium constant is calculated as the ratio of the concentration of the enol form to the keto form. This can be determined from the integrated areas of the corresponding protons.

Keq = [Enol] / [Keto] = (Integral of Enol Proton) / (Integral of Keto Proton)

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of a Generic α-Substituted Diethyl Malonate in CDCl₃

| Proton | Keto Tautomer | Enol Tautomer |

| α-H | ~3.5 | - |

| Vinylic =CH | - | ~5.5 |

| Enolic OH | - | ~12-16 |

| Ester CH₂ | ~4.2 | ~4.2 |

| Ester CH₃ | ~1.3 | ~1.3 |

dot graph TD { subgraph "NMR Analysis Workflow" A[Sample Preparation] --> B[Data Acquisition]; B --> C[Signal Integration]; C --> D[Calculation of K_eq]; end } caption:"Workflow for quantitative analysis of keto-enol tautomerism by NMR."

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism, as the keto and enol forms have different electronic structures and thus exhibit distinct absorption spectra.

-

Keto Form: The keto form typically shows a weak n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength.

-

Enol Form: The conjugated system of the enol form results in a strong π → π* transition at a longer wavelength compared to the keto form.

By observing the changes in the absorption spectrum in different solvents or at different temperatures, qualitative and sometimes quantitative information about the shift in the keto-enol equilibrium can be obtained. However, due to the often-overlapping absorption bands of the two tautomers, quantitative analysis can be more challenging than with NMR.[1]

Data Summary: The Influence of Substituents and Solvents

The following tables summarize the general trends observed for the keto-enol equilibrium in substituted malonates.

Table 2: Effect of α-Substituent on the Percentage of Enol Tautomer

| α-Substituent | Electronic Effect | Steric Effect | % Enol (Typical Trend) |

| -H | Neutral | Minimal | Moderate |

| -CH₃ | Electron-donating | Small | Decreases |

| -Ph | Electron-withdrawing (inductive), Conjugating | Moderate | Increases |

| -NO₂ | Strongly electron-withdrawing | Moderate | Significantly Increases |

| -C(CH₃)₃ | Electron-donating | Large | Significantly Decreases |

Table 3: Effect of Solvent on the Percentage of Enol Tautomer of a Typical Substituted Malonate

| Solvent | Polarity | Hydrogen Bonding | % Enol (Typical Trend) |

| Hexane | Nonpolar | None | High |

| Carbon Tetrachloride | Nonpolar | None | High |

| Chloroform | Moderately Polar | Weak H-bond donor | Moderate to High |

| Acetone | Polar Aprotic | H-bond acceptor | Moderate |

| DMSO | Polar Aprotic | Strong H-bond acceptor | Moderate |

| Ethanol | Polar Protic | H-bond donor & acceptor | Low |

| Water | Highly Polar Protic | Strong H-bond donor & acceptor | Very Low |

Conclusion: A Controllable Equilibrium with Broad Implications

The keto-enol tautomerism of substituted malonates is a finely balanced equilibrium that is profoundly influenced by the interplay of substituent effects, solvent polarity, and temperature. For researchers in synthetic chemistry and drug development, the ability to predict and control this equilibrium is not merely an academic exercise. It has direct consequences for the reactivity of these molecules in subsequent synthetic steps and can significantly impact their biological activity by altering their shape, polarity, and hydrogen bonding capabilities. The methodologies outlined in this guide provide a robust framework for the synthesis and detailed characterization of substituted malonates, enabling a deeper understanding of their tautomeric behavior. By leveraging this knowledge, scientists can more effectively design and utilize these versatile building blocks in the creation of novel and functional molecules.

References

-

Jiménez-Cruz, F., Ríos-Olivares, H., García-Gutiérrez, J. L., & Fragoza-Mar, L. (2015). Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. Journal of Molecular Structure, 1101, 162-169. [Link]

-

Al-Hourani, B. J., Al-Jaber, H. I., El-Barghouthi, M. I., & Akkawi, M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

-

Liu, S., Gao, Y., Han, J., Feng, J., & Zhen, X. (2012). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 42(2), 163-166. [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

-

Perrin, C. L. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1431-1433. [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

-

Ewa, D., & Szymańska, E. (2017). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 853-860. [Link]

-

Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

-

ResearchGate. (n.d.). Synthesis of diethyl malonate in situ. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

Journal of Chemical Education. (2002). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]

-

ChemRxiv. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

-

National Center for Biotechnology Information. (2022). Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. [Link]

- Google Patents. (n.d.).

-

Journal of the Chemical Society, Perkin Transactions 2. (1998). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

-

YouTube. (2020, November 25). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. library2.smu.ca [library2.smu.ca]

- 7. cores.research.asu.edu [cores.research.asu.edu]

The Rising Profile of Diethyl ((m-chloroanilino)methylene)malonate Derivatives: A Technical Guide to Their Biological Activities

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The diethyl ((arylamino)methylene)malonate scaffold, with diethyl ((m-chloroanilino)methylene)malonate as a key representative, has emerged from the realm of synthetic intermediates to become a focal point of significant interest in medicinal chemistry and agrochemical research. Initially recognized for their role in the Gould-Jacobs reaction for synthesizing quinolones, these compounds are now increasingly investigated for their intrinsic biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of diethyl ((m-chloroanilino)methylene)malonate and its derivatives, with a particular focus on their antifungal and anticancer potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their exploration of this promising class of molecules.

Introduction: A Versatile Scaffold

Diethyl ((m-chloroanilino)methylene)malonate belongs to the broader class of diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs).[1] The core structure consists of a malonate diester framework linked via a methylene bridge to an aniline moiety. The presence of the electron-withdrawing m-chloro substituent on the aniline ring significantly influences the electronic properties and biological activity of the parent compound. These molecules are not merely synthetic precursors but possess a range of biological activities that are being increasingly recognized and explored.[2] Their structural simplicity, synthetic accessibility, and diverse biological potential make them an attractive starting point for the development of novel therapeutic and crop protection agents.

Synthesis and Chemical Properties

The synthesis of diethyl ((m-chloroanilino)methylene)malonate and its derivatives is most commonly achieved through the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM).[1] This reaction, which is the first step of the Gould-Jacobs reaction, is a versatile and efficient method for generating a wide array of DAMM derivatives.

General Synthesis Workflow

The synthetic pathway is characterized by the nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.

Caption: General workflow for the synthesis of Diethyl ((m-chloroanilino)methylene)malonate.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a rapid and efficient method for the synthesis of DAMM derivatives.

Materials:

-

Substituted aniline (e.g., m-chloroaniline) (1.0 mmol)

-

Diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol)

-

Microwave reactor tubes (5 mL)

-

Microwave synthesizer

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

In a 5 mL microwave reactor tube, combine the substituted aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol).

-

Seal the tube and stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

-

Place the reaction tube in the microwave synthesizer and irradiate at 150 °C for 30 minutes.

-

After cooling to room temperature, dissolve the crude product in a minimal amount of ethyl acetate.

-

Purify the product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the desired diethyl ((arylamino)methylene)malonate derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

The biological activities of diethyl ((m-chloroanilino)methylene)malonate derivatives are diverse, with the most prominent being their antifungal and anticancer properties.

Antifungal Activity

Several studies have highlighted the potent antifungal activity of DAMM derivatives, particularly against the phytopathogen Fusarium oxysporum.[3][4]

Mechanism of Action: While the exact mechanism is still under investigation, it is hypothesized that these compounds may disrupt the fungal cell membrane integrity or interfere with essential enzymatic pathways.

Structure-Activity Relationship (SAR):

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring play a crucial role in determining antifungal potency. Electron-withdrawing groups, such as the chloro group in the meta position, have been shown to enhance activity.[1] Conversely, some studies indicate that unsubstituted or ortho-nitro substituted derivatives can also exhibit high potency.[3]

-

Fungicidal vs. Fungistatic Effects: Depending on the substitution pattern, derivatives can exhibit either fungicidal (killing the fungi) or fungistatic (inhibiting fungal growth) effects.[2]

| Compound Derivative | Substitution on Aniline Ring | IC₅₀ against F. oxysporum (µM) | Activity Type |

| 1 | 4-Chloro | 18 - 35 | Fungistatic |

| 2 | 2-Nitro | < 0.5 | Fungicidal |

| 3 | 4-Methyl | 18 - 35 | Fungistatic |

| 4 | 4-Methoxy | 18 - 35 | Fungistatic |

| 5 | Unsubstituted | < 0.5 | Fungicidal |

| Data synthesized from multiple sources, including Benchchem[2] and MDPI[3]. |

Anticancer Activity

The anticancer potential of diethyl ((m-chloroanilino)methylene)malonate derivatives is a rapidly growing area of research. Their structural similarity to quinolones, a well-established class of anticancer agents, provides a strong rationale for their investigation.[1][5]

Mechanism of Action: The anticancer activity of these compounds is likely multifactorial. As precursors to quinolones, they may share similar mechanisms, including:

-

Topoisomerase II Inhibition: Quinolones are known to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[6][7] This inhibition leads to DNA damage and ultimately apoptosis.

-

Protein Kinase Inhibition: Many quinolone derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[5] By blocking these signaling pathways, they can inhibit tumor growth, proliferation, and angiogenesis.

-

Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][6]

Caption: Putative anticancer mechanisms of Diethyl ((m-chloroanilino)methylene)malonate derivatives.

Structure-Activity Relationship (SAR): The SAR for anticancer activity is complex and often target-specific. However, general trends observed for related quinolone structures can provide guidance:

-

Quinolone Core: The formation of the quinolone ring system is often crucial for potent anticancer activity.

-

Substitutions at C6 and C7: Modifications at the C6 and C7 positions of the quinolone ring can significantly impact potency and selectivity against different kinases.[7]

-

Aniline Moiety: The substitution pattern on the aniline ring influences the binding affinity to the target enzymes. Halogen substitutions, such as the m-chloro group, can enhance activity.

While specific IC₅₀ values for diethyl ((m-chloroanilino)methylene)malonate derivatives against a wide range of cancer cell lines are still being extensively researched, preliminary studies indicate promising cytotoxic effects.[1]

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides standardized protocols for assessing the antifungal and anticancer activities of diethyl ((m-chloroanilino)methylene)malonate derivatives.

Antifungal Susceptibility Testing against Fusarium oxysporum

Materials:

-

Fusarium oxysporum culture

-

Potato Dextrose Agar (PDA)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Cool the medium to approximately 45-50 °C and add the test compound to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including a solvent-only control.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing F. oxysporum culture.

-

Incubate the plates at 25-28 °C for 5-7 days.

-

Measure the radial mycelial growth in two perpendicular directions.

-

Calculate the percentage of growth inhibition relative to the solvent control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium

-

96-well microplates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

-

Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Future Perspectives and Conclusion

Diethyl ((m-chloroanilino)methylene)malonate and its derivatives represent a class of compounds with significant and underexplored biological potential. Their straightforward synthesis and amenability to structural modification make them ideal candidates for lead optimization in both antifungal and anticancer drug discovery programs.

Future research should focus on:

-

Elucidation of precise mechanisms of action: Identifying the specific molecular targets of these compounds will be crucial for rational drug design.

-

Expansion of SAR studies: A systematic exploration of a wider range of derivatives will help in identifying the key structural features required for optimal activity and selectivity.

-

In vivo efficacy and toxicity studies: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to evaluate their therapeutic potential and safety profiles.

References

-

Azzman, N., Anwar, S., Mohamed, W. A. S., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]

-

Kloskowski, T., Gurtowska, N., Nowak, M., & Drewa, T. (2022). Potential mechanism of quinolones action on cancer cells. Changes in gene regulation after quinolones treatment, which lead to apoptosis and cell cycle arrest, were presented on the basis of analyzed data. ResearchGate. [Link]

-

Mubeen, T., Zahra, S. S., & Butt, A. (2021). The Quinolone Family: From Antibacterial to Anticancer Agents. ResearchGate. [Link]

-

MDPI. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

-

Coy-Vera, W. F., & Ericsson-Coy, B. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

-

ResearchGate. (2018). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

-

ResearchGate. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Diethyl ((m-chloroanilino)methylene)malonate | 3412-99-5 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Diethyl ((m-chloroanilino)methylene)malonate

This guide provides a comprehensive overview of the essential starting materials and their roles in the synthesis of Diethyl ((m-chloroanilino)methylene)malonate, a key intermediate in the preparation of various heterocyclic frameworks, including quinolones.[1] The synthesis is a classic example of a condensation reaction, valued for its efficiency and reliability in forming carbon-nitrogen bonds. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this fundamental chemical transformation.

Core Reactants: A Mechanistic Perspective

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is primarily achieved through the condensation of two key starting materials: m-Chloroaniline and Diethyl ethoxymethylenemalonate (DEEMM) .[1][2] The reaction proceeds via the elimination of ethanol to yield the desired enamine product.[1]

m-Chloroaniline: The Nucleophilic Amine

-

Chemical Structure: C₆H₆ClN

-

Role: m-Chloroaniline serves as the nucleophile in this reaction. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack on the electrophilic carbon of DEEMM. The presence of the chlorine atom at the meta position influences the electron density of the aniline ring and the basicity of the amino group, but does not sterically hinder the reaction at the nitrogen center.

Diethyl ethoxymethylenemalonate (DEEMM): The Electrophilic Partner

-

Chemical Structure: C₈H₁₄O₅

-

Role: DEEMM is the electrophilic component. The carbon atom double-bonded to the methylene group and single-bonded to the ethoxy group is electron-deficient and thus susceptible to nucleophilic attack. The ethoxy group is an excellent leaving group (as ethanol) which drives the reaction forward. DEEMM is a derivative of diethyl malonate, a common starting material in organic synthesis.[1][3]

The Reaction Unveiled: Mechanism and Rationale

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is a textbook example of enamine formation through a condensation reaction.[4][5][6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Figure 1: A high-level overview of the condensation reaction.

The reaction is typically carried out by heating the two starting materials, often in a suitable solvent. The process can be catalyzed by acids, though it can also proceed without a catalyst, albeit at a slower rate.[1][4]

A more detailed mechanistic pathway can be visualized as follows:

Figure 2: A simplified workflow of the reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on common laboratory practices for this synthesis.[1][7] Researchers should adapt this protocol based on their specific equipment and safety guidelines.

Materials:

-

m-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Toluene (or another suitable high-boiling solvent like 1,2-dichloroethane)[1]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask, combine equimolar amounts of m-chloroaniline and diethyl ethoxymethylenemalonate.

-

Solvent Addition: Add a suitable volume of toluene to dissolve the reactants. The exact volume will depend on the scale of the reaction.

-

Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar. Place the setup in a heating mantle on a magnetic stirrer.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., 6 to 48 hours), depending on the scale and desired conversion.[1]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure Diethyl ((m-chloroanilino)methylene)malonate.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis. Actual values may vary based on the specific reaction conditions and scale.

| Parameter | Value | Rationale |

| Molar Ratio (m-Chloroaniline:DEEMM) | 1:1 | A stoichiometric ratio is typically used for efficient conversion. |

| Solvent | Toluene or 1,2-dichloroethane | These solvents have appropriate boiling points for the reaction and are relatively inert.[1] |

| Reaction Temperature | 70–135°C (Reflux) | Higher temperatures accelerate the reaction rate by providing the necessary activation energy for the condensation and elimination steps.[1] |

| Reaction Time | 6 - 60 hours | The duration depends on the reaction temperature and the presence of a catalyst.[1] |

| Catalyst (Optional) | p-toluenesulfonic acid | An acid catalyst can protonate the ethoxy group, making it a better leaving group and accelerating the reaction.[1] |

| Expected Yield | ~50% or higher | Yields can be influenced by reaction conditions and purification methods.[1] |

Broader Context: The Gould-Jacobs Reaction

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is the initial step in the widely recognized Gould-Jacobs reaction .[7] This reaction sequence further involves the thermal cyclization of the anilinomethylenemalonate intermediate to form 4-hydroxyquinolines, which are important precursors for various pharmaceuticals.[7][8]

Conclusion

The synthesis of Diethyl ((m-chloroanilino)methylene)malonate is a robust and well-established chemical transformation. A thorough understanding of the roles of the primary starting materials, m-chloroaniline and diethyl ethoxymethylenemalonate, coupled with a firm grasp of the underlying enamine formation mechanism, is paramount for achieving high yields and purity. The experimental parameters outlined in this guide provide a solid foundation for researchers to successfully perform and optimize this important reaction in a laboratory setting.

References

-

Wikipedia. Enamine. [Link]

-